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molecular formula C7H9NO B1196023 3-Acetyl-1-methylpyrrole CAS No. 932-62-7

3-Acetyl-1-methylpyrrole

Cat. No. B1196023
M. Wt: 123.15 g/mol
InChI Key: SZYIVZGXCXFXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002643

Procedure details

A solution of 3.0g of 2-acetyl-1-methylpyrrole in 30 ml of trifluoroacetic acid is heated under reflux for 90 minutes. The solvent is then evaporated in vacuo and the residue is partitioned between chloroform and sodium bicarbonate solution. The chloroform layer is dried and the solvent evaporated in vacuo to give 3-acetyl-1-methylpyrrole as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[N:5]([CH3:9])[CH:6]=[CH:7][CH:8]=1)(=O)C.F[C:11](F)(F)[C:12](O)=[O:13]>>[C:12]([C:7]1[CH:8]=[CH:4][N:5]([CH3:9])[CH:6]=1)(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C=1N(C=CC1)C
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between chloroform and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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